Methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate
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Description
“Methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate” is a chemical compound with the molecular formula C11H17NO3S and a molecular weight of 243.3212. It is available for purchase from various chemical suppliers12.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “Methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate”. However, pyrrolidine derivatives, which this compound is a part of, are often synthesized from different cyclic or acyclic precursors3.Molecular Structure Analysis
The molecular structure of “Methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate” is defined by its molecular formula, C11H17NO3S12. Unfortunately, I couldn’t find a detailed molecular structure analysis for this specific compound.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “Methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate”.Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate” include its molecular formula (C11H17NO3S) and molecular weight (243.32)12. Unfortunately, I couldn’t find more detailed physical and chemical properties for this specific compound.Safety And Hazards
I couldn’t find specific safety and hazard information for “Methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate”. It’s always important to handle all chemicals with appropriate safety measures.
Future Directions
The future directions of research involving “Methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate” are not readily available. However, pyrrolidine derivatives are of great interest in medicinal chemistry, and new compounds with different biological profiles continue to be designed3.
properties
IUPAC Name |
methyl 2-[1-(cyclopropanecarbonyl)pyrrolidin-3-yl]sulfanylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c1-15-10(13)7-16-9-4-5-12(6-9)11(14)8-2-3-8/h8-9H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNVYSUDNMCPNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1CCN(C1)C(=O)C2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate |
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